molecular formula C10H11ClN2O B3008341 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one CAS No. 444002-88-4

1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one

Cat. No.: B3008341
CAS No.: 444002-88-4
M. Wt: 210.66
InChI Key: HFOLSRFQZMMEAA-UHFFFAOYSA-N
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Description

Overview of Pyrrolidin-2-one Scaffolds in Synthetic Chemistry

The pyrrolidin-2-one, or γ-lactam, is a five-membered nitrogen-containing heterocyclic ring that is a prominent structural motif in a multitude of biologically active compounds. ontosight.aifrontiersin.org This scaffold is highly valued by medicinal chemists for several key reasons. nih.govresearchgate.net Saturated ring systems like pyrrolidine (B122466) offer a greater opportunity for generating structural diversity compared to flat, two-dimensional heteroaromatic rings. nih.gov

Key attributes of the pyrrolidin-2-one scaffold include:

Three-Dimensionality : The non-planar, sp³-hybridized nature of the ring allows for the exploration of three-dimensional pharmacophore space, which is crucial for enhancing binding affinity and selectivity to biological targets. nih.govresearchgate.netnih.gov

Stereochemical Complexity : The presence of chiral centers on the pyrrolidine ring contributes to the molecule's stereochemistry, which can significantly influence its biological profile due to differential binding modes with enantioselective proteins. nih.govresearchgate.net

Synthetic Versatility : The pyrrolidin-2-one ring can be synthesized or functionalized through various established synthetic strategies, making it a versatile building block. nih.govresearchgate.netnih.gov It often serves as a precursor or intermediate in the synthesis of more complex drug molecules. ontosight.ai

The pyrrolidine nucleus is one of the most favored scaffolds in pharmaceutical science, appearing in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. frontiersin.org

The Significance of Amino- and Chloro-Substituted Aryl Moieties in Organic Compounds

The properties of the 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one scaffold are further defined by the substituents on its N-aryl ring: an amino group and a chlorine atom.

The amino-substituted aryl moiety (an aniline (B41778) derivative) is a fundamental building block in organic synthesis. N-aryl amino acids are crucial motifs in many systems of physiological importance and serve as precursors for the synthesis of fused nitrogen heterocycles with diverse biological activities. mdpi.com The amino group provides a reactive site for further chemical modifications, enabling the construction of larger, more complex molecules through reactions like acylation, alkylation, or diazotization. The presence of this group can also influence the electronic properties and basicity of the molecule. researchgate.net

The chloro-substituted aryl moiety is of paramount importance in drug discovery. The inclusion of a chlorine atom can profoundly influence a compound's physicochemical and pharmacokinetic properties. researchgate.netchemrxiv.org Judicious placement of chlorine can enhance:

Lipophilicity : Affecting how a molecule permeates biological membranes and is distributed in the body. researchgate.net

Binding Affinity : The chlorine atom can form halogen bonds or other non-covalent interactions within a protein's binding pocket, potentially increasing the ligand's potency. researchgate.netyoutube.com

Metabolic Stability : Chlorine substitution can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

Chlorine is a common feature in many FDA-approved drugs, and its incorporation is a well-established strategy in medicinal chemistry to optimize lead compounds. nih.gov

Research Rationale and Scope for this compound Investigation

The rationale for investigating this compound stems from its identity as a trifunctional chemical intermediate. It combines the desirable three-dimensional structure of the pyrrolidin-2-one core with two key functional groups on the phenyl ring: a nucleophilic amino group for synthetic elaboration and a chlorine atom for modulating pharmacokinetic properties.

This specific arrangement of functional groups makes the compound a valuable starting material for creating libraries of novel, more complex molecules for biological screening. The research scope for this compound is primarily focused on its application as a synthetic building block rather than as a final, biologically active agent itself. Its potential utility lies in:

Scaffold Elaboration : The primary amine at the C4 position of the phenyl ring serves as a handle for attaching various pharmacophores or extending the molecular structure.

Lead Generation : By reacting the amino group with a diverse range of chemical partners (e.g., acid chlorides, sulfonyl chlorides, isocyanates), a library of derivatives can be rapidly synthesized. These derivatives can then be tested for a wide array of biological activities.

Structure-Activity Relationship (SAR) Studies : The compound provides a rigid core upon which systematic modifications can be made. The chloro and pyrrolidin-2-one groups provide constant structural features, allowing researchers to study how changes made at the amino group affect biological activity.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₁ClN₂O
Molecular Weight 210.66 g/mol
CAS Number 444002-88-4
Monoisotopic Mass 210.05598 Da
InChI Key HFOLSRFQZMMEAA-UHFFFAOYSA-N
Predicted XlogP 1.3
SMILES C1CC(=O)N(C1)C2=C(C=C(C=C2)N)Cl

Data sourced from PubChem. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-2-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOLSRFQZMMEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444002-88-4
Record name 1-(4-amino-2-chlorophenyl)pyrrolidin-2-one
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Synthetic Strategies for 1 4 Amino 2 Chlorophenyl Pyrrolidin 2 One

General Methodologies for Pyrrolidin-2-one Ring Formation

The pyrrolidin-2-one, or γ-lactam, is a prevalent structural motif in many biologically active compounds. chim.it Its synthesis has been extensively studied, leading to a variety of reliable methods for its construction. These approaches can be broadly categorized into cyclization of linear precursors, ring contraction of larger heterocyclic systems, and cycloaddition reactions.

Lactamization Approaches to Gamma-Lactams

Lactamization, the intramolecular cyclization of an amino acid, is a direct and fundamental method for forming lactam rings. wikipedia.org The formation of γ-lactams through this approach is particularly efficient. wikipedia.org The typical precursor is a γ-amino carboxylic acid, which upon activation of the carboxylic acid group, undergoes an intramolecular nucleophilic attack by the amine to form the five-membered ring.

Common methods for lactam formation from γ-amino acids are summarized in the table below.

MethodDescriptionKey Features
Direct Cyclization Thermal or acid/base-catalyzed cyclization of a γ-amino acid.Simple, but can require harsh conditions.
Coupling Reagent-Mediated Use of peptide coupling reagents (e.g., HATU, PyAOP) to facilitate amide bond formation.Mild conditions, high efficiency, particularly for complex substrates. wikipedia.org
Reductive Amination/Lactamization A one-pot reaction involving an aldehyde, an amine source, and a maleimide (B117702) derivative to form the γ-lactam structure directly.High efficiency, atom economy, and avoids isolation of intermediates. nih.gov
Schmidt Reaction Reaction of cyclic ketones with hydrazoic acid to form lactams.A classical method for ring expansion to form lactams. wikipedia.org
Beckmann Rearrangement Acid-catalyzed rearrangement of oximes derived from cyclic ketones.Another classical method for lactam synthesis via ring expansion. wikipedia.org

Ring Contraction Reactions in Pyrrolidin-2-one Synthesis

An alternative strategy for constructing the pyrrolidin-2-one skeleton involves the ring contraction of larger, more readily available heterocyclic compounds, such as pyridines and piperidines. osaka-u.ac.jprsc.org This "skeletal editing" approach can provide access to complex pyrrolidine (B122466) derivatives that may be difficult to obtain through traditional cyclization methods. osaka-u.ac.jpnih.gov

Recent advancements include a photo-promoted ring contraction of pyridines with silylborane, which yields pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov These products serve as versatile synthons for further functionalization. Another approach involves the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines through a cascade reaction. rsc.org This process is believed to proceed through a domino sequence involving the formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, followed by oxidation, decarboxylation, and ipso-oxidation. researchgate.net

Cycloaddition Reactions for Pyrrolidin-2-one Frameworks

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and convergent method for assembling the pyrrolidine ring system. nih.govacs.org This strategy typically involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).

A common 1,3-dipole used for this purpose is an azomethine ylide. These intermediates can be generated from various precursors, including the decarboxylation of N-H or N-alkyl glycine-derived oxazolidine-5-ones. nih.gov A recently developed method utilizes an iridium-catalyzed reductive generation of azomethine ylides from stable and abundant tertiary amides or lactams. acs.org These ylides then react with electron-deficient alkenes in a regio- and diastereoselective manner to afford highly substituted pyrrolidines. acs.org The Diels-Alder reaction between cyclopentadiene (B3395910) and chlorosulfonyl isocyanate has also been reported as a route to obtaining a highly useful γ-lactam known as the Vince Lactam. wikipedia.org

N-Arylation Techniques for Pyrrolidin-2-one Frameworks

Once the pyrrolidin-2-one core is formed, the final key step in synthesizing 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one is the installation of the substituted aryl group onto the nitrogen atom. N-aryl pyrrolidines and their derivatives are significant motifs in medicinal chemistry. nih.gov Several catalytic and non-catalytic methods have been developed for this transformation.

Direct N-Arylation Methods

Direct N-arylation involves the cross-coupling of a pyrrolidin-2-one with an aryl halide or its equivalent. Transition-metal catalysis is the most common approach, with methods like the Buchwald-Hartwig amination, Ullmann-Goldberg reaction, and Chan-Evans-Lam coupling being widely employed. nih.gov These reactions typically require a metal catalyst (e.g., palladium or copper), a suitable ligand, and a base.

Recent developments have focused on creating milder and more efficient catalytic systems. Nickel-catalyzed protocols have emerged as a powerful alternative for the N-arylation of primary amides and lactams, successfully coupling them with various activated (hetero)aryl electrophiles. nih.gov Furthermore, a visible-light photoredox catalytic method offers a mild, metal-free approach for the direct N-(het)arylation of lactams, which can be performed under scalable, continuous-flow conditions. uni-regensburg.de

The table below compares prominent direct N-arylation methods applicable to lactams.

Reaction NameCatalyst/ReagentsKey Features
Buchwald-Hartwig Amination Palladium catalyst, phosphine (B1218219) ligand, base.Broad substrate scope, high functional group tolerance. nih.govresearchgate.net
Ullmann-Goldberg Reaction Copper catalyst, ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate), base. nih.govresearchgate.netA classic method, often requiring higher temperatures but effective for many substrates. nih.govuni-regensburg.de
Nickel-Catalyzed Coupling Nickel precatalyst (e.g., (PAd-DalPhos)Ni(o-tolyl)Cl), base. nih.govEffective for coupling with activated (hetero)aryl chlorides, triflates, and other electrophiles. nih.gov
Photoredox Catalysis Organic photocatalyst (e.g., 4CzIPN), blue light. uni-regensburg.deMetal-free, operates under mild conditions, scalable, and can work in aqueous media. uni-regensburg.de

Approaches via Anilines and Donor-Acceptor Cyclopropanes

A novel and efficient one-pot strategy for the synthesis of 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines. mdpi.comnih.gov This method combines the formation of the C-N bond and the pyrrolidin-2-one ring in a single synthetic sequence.

The reaction is typically catalyzed by a Lewis acid and proceeds through the opening of the DA cyclopropane (B1198618) ring by the aniline (B41778) to form a γ-amino ester intermediate. nih.govnih.gov This intermediate then undergoes in situ lactamization and dealkoxycarbonylation to yield the final N-aryl-pyrrolidin-2-one product. mdpi.combohrium.com In this transformation, the DA cyclopropane functions as a 1,4-C,C-dielectrophile, while the amine acts as a 1,1-dinucleophile. nih.gov A variety of substituted anilines and DA cyclopropanes can be used, making it a versatile route to pharmacologically relevant molecules. mdpi.comnih.gov

A study on the reaction of a model cyclopropane with aniline tested several Lewis acid catalysts, with the results summarized below. nih.gov

Catalyst (Lewis Acid)Yield of Acyclic Product
Al(OTf)₃No reaction
Fe(OTf)₃65%
Sc(OTf)₃80%
Zn(OTf)₂75%
Ni(ClO₄)₂·6H₂O95%

Strategic Incorporation of the 4-Amino-2-chlorophenyl Moiety

A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting with a precursor to the 4-amino-2-chlorophenyl moiety. A logical precursor is 2-chloro-4-nitroaniline. The synthesis of this precursor can be achieved through the nitration of 2-chloroaniline.

N-Arylation: Coupling of pyrrolidin-2-one with a suitable 2-chloro-4-nitrophenyl halide or equivalent.

Reduction: Conversion of the nitro group to the target amino group.

A prevalent method for the N-arylation of amides and lactams is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile and efficient means to form carbon-nitrogen bonds. In this context, pyrrolidin-2-one can be coupled with an aryl halide, such as 1-bromo-2-chloro-4-nitrobenzene (B1328927) or 1,2-dichloro-4-nitrobenzene, in the presence of a palladium catalyst and a suitable phosphine ligand.

Reactant 1Reactant 2Catalyst SystemProduct
Pyrrolidin-2-one1,2-Dichloro-4-nitrobenzenePd(OAc)₂, Phosphine Ligand, Base1-(2-Chloro-4-nitrophenyl)pyrrolidin-2-one
Pyrrolidin-2-one1-Bromo-2-chloro-4-nitrobenzenePd₂(dba)₃, Phosphine Ligand, Base1-(2-Chloro-4-nitrophenyl)pyrrolidin-2-one

This is an interactive data table. You can sort and filter the data.

Following the successful N-arylation to yield 1-(2-chloro-4-nitrophenyl)pyrrolidin-2-one, the final step is the reduction of the nitro group. This transformation is a standard functional group interconversion and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, or chemical reduction with reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

An alternative approach involves constructing the substituted aryl ring through direct halogenation and amination reactions on a pre-formed N-phenylpyrrolidin-2-one scaffold. However, this approach often presents challenges related to regioselectivity.

Direct chlorination of N-(4-aminophenyl)pyrrolidin-2-one would likely lead to a mixture of products due to the activating and ortho-, para-directing nature of the amino group. The desired 2-chloro isomer would be formed along with other isomers, necessitating a potentially difficult separation.

A more controlled strategy would involve starting with N-(2-chlorophenyl)pyrrolidin-2-one and then introducing the amino group at the 4-position. This could be achieved through a nitration reaction followed by reduction. The chloro group is an ortho-, para-director, but the steric hindrance at the ortho position might favor nitration at the para position. However, achieving high regioselectivity can still be challenging.

Given the challenges with regioselectivity in direct functionalization of the N-aryl ring, the precursor synthesis approach outlined in section 2.3.1 is generally the more reliable and preferred method for obtaining the desired this compound.

Enantioselective Synthesis Pathways to Pyrrolidin-2-one Derivatives

For applications where a specific enantiomer of a chiral pyrrolidin-2-one derivative is required, enantioselective synthesis is paramount. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or biocatalytic methods.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of a reaction. In the context of synthesizing chiral pyrrolidin-2-one derivatives, a chiral auxiliary can be attached to the pyrrolidine ring to direct subsequent transformations in a diastereoselective manner. For instance, a chiral auxiliary could be used to control the stereochemistry of alkylation at the C3 or C5 position of the pyrrolidin-2-one ring before the N-arylation step. After the desired stereocenter is established, the auxiliary can be removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric aldol (B89426) reactions, which can be a key step in building substituted pyrrolidinone frameworks.

Catalyst-Controlled Approaches: Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral ligands complexed with transition metals can create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of chiral N-arylpyrrolidin-2-ones, an enantioselective N-arylation reaction could be envisioned. While the direct enantioselective N-arylation of a prochiral pyrrolidin-2-one is a challenging transformation, the development of chiral phosphine ligands for palladium-catalyzed cross-coupling reactions has made significant strides. The use of chiral ligands in Buchwald-Hartwig amination reactions has been explored for the synthesis of axially chiral biaryls and could potentially be adapted for creating central chirality in N-aryl lactams.

Another strategy involves the asymmetric synthesis of the pyrrolidine ring itself, followed by N-arylation. For example, an asymmetric Michael addition to an α,β-unsaturated ester, catalyzed by a chiral organocatalyst, could be a key step in constructing an enantioenriched pyrrolidin-2-one precursor.

ApproachDescriptionKey Reagents/Components
Chiral AuxiliaryTemporary incorporation of a chiral group to direct stereoselective reactions.Evans oxazolidinones, (S)- or (R)-phenylglycinol derivatives.
Asymmetric CatalysisUse of a chiral catalyst to create a stereocenter.Chiral phosphine ligands (e.g., BINAP, Josiphos) with a metal catalyst (e.g., Palladium, Copper), Chiral organocatalysts (e.g., proline derivatives).

This is an interactive data table. You can sort and filter the data.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to the high enantioselectivity and mild reaction conditions offered by enzymes. For the synthesis of chiral pyrrolidin-2-one derivatives, several biocatalytic strategies can be considered.

One approach is the kinetic resolution of a racemic mixture of a suitable pyrrolidin-2-one precursor. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. A racemic pyrrolidin-2-one with a handle for enzymatic modification could be resolved to provide one enantiomer in high purity.

Another powerful biocatalytic method is the use of transaminases for the asymmetric synthesis of chiral amines. A keto-acid or ketone precursor to the pyrrolidin-2-one ring could be asymmetrically aminated using a transaminase to produce a chiral amino acid or amine, which can then be cyclized to form the enantioenriched lactam. Dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, can allow for theoretical yields of up to 100% of the desired chiral product.

More recently, engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze intramolecular C-H amination reactions to form chiral pyrrolidines. researchgate.net These "new-to-nature" reactions provide novel and direct routes to chiral heterocyclic compounds from simple precursors. While the direct application to this compound has not been specifically reported, the continuous development in the field of biocatalysis suggests that enzymatic routes will become increasingly important for the synthesis of such complex chiral molecules.

Chemical Transformations and Derivatization of 1 4 Amino 2 Chlorophenyl Pyrrolidin 2 One

Reactivity of the Pyrrolidin-2-one Lactam System

The pyrrolidin-2-one ring, a five-membered lactam, is a key structural feature that dictates a significant portion of the molecule's reactivity. The lactam is a cyclic amide, and its chemistry is influenced by the strained ring and the nature of the substituents.

Nucleophilic and Electrophilic Reactivity at the Carbonyl Center

The carbonyl group within the lactam is a primary site for both nucleophilic and electrophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom, with its lone pairs of electrons, can act as a nucleophile or a Brønsted-Lowry base.

Nucleophilic Attack: Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) or hydride donors (e.g., lithium aluminum hydride), can attack the carbonyl carbon. This typically leads to the opening of the lactam ring. For instance, reduction with a strong hydride agent would be expected to yield the corresponding amino alcohol, 4-amino-2-(4-amino-2-chlorophenyl)butan-1-ol.

Electrophilic Attack: The carbonyl oxygen can be protonated or interact with Lewis acids, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. Acid-catalyzed hydrolysis, for example, would result in the opening of the lactam ring to form the corresponding γ-amino acid, 4-amino-4-(4-amino-2-chlorophenyl)butanoic acid.

Reaction TypeReagent/ConditionExpected Product
Reduction1. LiAlH4 2. H2O4-amino-2-(4-amino-2-chlorophenyl)butan-1-ol
HydrolysisH3O+, heat4-amino-4-(4-amino-2-chlorophenyl)butanoic acid
Grignard Reaction1. RMgX 2. H2ORing-opened amino ketone

Alpha-Substituted Derivatization of the Pyrrolidin-2-one Ring

The methylene (B1212753) groups of the pyrrolidin-2-one ring, particularly the one alpha to the carbonyl group (C3 position), can be functionalized. Deprotonation at this position using a strong base, such as lithium diisopropylamide (LDA), would generate an enolate. This enolate can then react with various electrophiles to introduce substituents at the alpha-position.

ElectrophileReagent/ConditionProduct Type
Alkyl halide (R-X)1. LDA, THF, -78 °C 2. R-X3-Alkyl-1-(4-amino-2-chlorophenyl)pyrrolidin-2-one
Aldehyde (RCHO)1. LDA, THF, -78 °C 2. RCHO3-(Hydroxyalkyl)-1-(4-amino-2-chlorophenyl)pyrrolidin-2-one
Michael acceptor1. LDA, THF, -78 °C 2. Michael acceptor3-(Substituted alkyl)-1-(4-amino-2-chlorophenyl)pyrrolidin-2-one

Transformations of the 4-Amino-2-chlorophenyl Substituent

The 4-amino-2-chlorophenyl group offers two distinct sites for chemical modification: the primary amino group and the aryl chloride.

Amino Group Derivatizations (e.g., Acylation, Alkylation, Imine Formation)

The primary aromatic amino group is a versatile functional handle that can undergo a variety of transformations. These reactions are generally high-yielding and allow for the introduction of a wide range of functionalities.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Direct alkylation of the amino group can be achieved with alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Imine Formation: Condensation with aldehydes or ketones under appropriate conditions yields imines (Schiff bases), which can be further reduced to secondary amines.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO2 and a strong acid) would convert the amino group into a diazonium salt. This intermediate can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -Br, -I).

Reaction TypeReagentProduct
AcylationAcetyl chloride, pyridine (B92270)N-(4-chloro-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
Alkylation (Reductive Amination)Benzaldehyde, NaBH3CN1-(4-(Benzylamino)-2-chlorophenyl)pyrrolidin-2-one
Imine FormationAcetone, acid catalyst1-(2-Chloro-4-(propan-2-ylideneamino)phenyl)pyrrolidin-2-one
Diazotization/Sandmeyer1. NaNO2, HCl 2. CuCN1-(2,4-dichlorophenyl)pyrrolidin-2-one-5-carbonitrile

Reactivity of the Aryl Halide (e.g., Cross-Coupling Reactions)

The chlorine atom on the aromatic ring is a suitable handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester in the presence of a base to form a biaryl compound.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a diarylamine or an N-aryl alkylamine.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Reaction NameCoupling PartnerCatalyst/Ligand/BaseProduct Type
Suzuki CouplingPhenylboronic acidPd(PPh3)4, Na2CO31-(4-Amino-[1,1'-biphenyl]-2-yl)pyrrolidin-2-one derivative
Buchwald-Hartwig AminationAniline (B41778)Pd2(dba)3, BINAP, NaOtBu1-(4-Amino-2-(phenylamino)phenyl)pyrrolidin-2-one
Sonogashira CouplingPhenylacetylenePd(PPh3)2Cl2, CuI, Et3N1-(4-Amino-2-(phenylethynyl)phenyl)pyrrolidin-2-one
Heck CouplingStyrenePd(OAc)2, P(o-tol)3, Et3N1-(4-Amino-2-styrylphenyl)pyrrolidin-2-one

Formation of Polycyclic and Fused Heterocyclic Systems

The presence of multiple reactive functional groups within the molecule of 1-(4-amino-2-chlorophenyl)pyrrolidin-2-one and its derivatives allows for intramolecular reactions to construct polycyclic and fused heterocyclic systems. For instance, a derivative where the amino group is acylated with a molecule containing a suitable leaving group could undergo intramolecular cyclization to form a fused diazepine (B8756704) ring system. Another possibility is an intramolecular Heck reaction in a derivative where the amino group has been converted to an acrylamide, leading to the formation of a fused quinolone system. The synthesis of pyrrolo researchgate.netnih.govbenzodiazepines often involves the cyclization of an N-(2-aminobenzoyl)pyrrolidine derivative, suggesting that derivatives of the title compound could serve as precursors to similar fused systems. nih.gov

Furthermore, multicomponent reactions involving the amino group could lead to the formation of fused pyrimidine (B1678525) or pyridine rings. For example, condensation with a β-dicarbonyl compound could initiate a sequence of reactions resulting in a fused heterocyclic system. The strategic manipulation of the functional groups present in this compound opens up a plethora of possibilities for the synthesis of novel and complex heterocyclic architectures.

Cyclization Reactions Involving Multiple Reactive Sites

While dedicated studies on the general cyclization reactions of this compound are not extensively detailed in the literature, its role as a key building block in the synthesis of quinoline-based compounds provides insight into its reactivity. The synthesis of Lenvatinib, a multi-kinase inhibitor, involves precursors derived from similar aniline structures, which undergo cyclization to form the core quinoline (B57606) ring system. These syntheses often employ classic quinoline formation strategies, such as the Conrad-Limpach or Doebner-von Miller reactions, which involve the reaction of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyls, followed by an acid-catalyzed intramolecular cyclization and dehydration.

In a broader context, related N-arylpyrrolidinones can participate in cyclization reactions where both the aniline nitrogen and an ortho-carbon of the phenyl ring are involved. For instance, analogous anilines are used in reactions that form fused heterocyclic systems. One common transformation is the Friedländer annulation, where a 2-aminoaryl ketone or aldehyde reacts with a compound containing a reactive methylene group (e.g., a ketone or ester) to form a quinoline. Although this compound itself does not possess the required ortho-carbonyl group for a direct Friedländer synthesis, its amino group is a key nucleophile for building precursors that can undergo subsequent cyclization.

The general mechanism for such cyclizations typically involves an initial intermolecular condensation or addition reaction at the amino group, followed by an intramolecular electrophilic substitution onto the electron-rich aromatic ring to close the new heterocyclic ring.

Table 1: Representative Cyclization Reactions for Quinoline Synthesis from Anilines

Starting Material ClassReagent(s)Key ConditionsProduct Type
Anilineβ-KetoesterAcid catalysis (e.g., PPA, H₂SO₄), HeatQuinolin-4-one
Anilineα,β-Unsaturated aldehyde/ketoneLewis or Brønsted acid, OxidantSubstituted Quinoline
2-Aminoaryl aldehyde/ketoneCompound with α-methylene groupBase or Acid catalysis, HeatSubstituted Quinoline

Application in Tandem and Cascade Reactions

The utility of this compound and its derivatives is evident in synthetic sequences that can be classified as tandem or cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates. Such processes are highly valued in organic synthesis for their efficiency and atom economy.

In the context of synthesizing complex molecules, a primary amine like the one in this compound can act as the initiating nucleophile in a cascade sequence. For example, a reaction could be initiated by the Michael addition of the amino group to an electron-deficient alkene, which then generates a new intermediate poised for an intramolecular cyclization.

A documented example involving a similar structural motif is the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines. nih.govmdpi.com This process involves a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring by the aniline nucleophile to form a γ-amino ester intermediate. nih.govmdpi.com This intermediate then undergoes an in-situ lactamization (cyclization) to form the pyrrolidin-2-one ring. nih.govmdpi.com This sequence, where ring-opening is followed immediately by ring-closing in one pot, is a clear example of a tandem reaction.

Table 2: Tandem Reaction for Synthesis of 1,5-Substituted Pyrrolidin-2-ones

Reactant 1Reactant 2Catalyst / ReagentKey Steps in SequenceFinal ProductReference
Donor-Acceptor CyclopropaneAnilineLewis Acid (e.g., Ni(ClO₄)₂) then Acetic Acid1. Nucleophilic ring-opening of cyclopropane by aniline. 2. In-situ intramolecular cyclization (lactamization).1,5-Disubstituted Pyrrolidin-2-one nih.govmdpi.com

This type of transformation highlights the potential of the amino group on the phenyl ring of this compound to act as a trigger for complex, multi-step transformations under a single set of reaction conditions, which is the hallmark of cascade and tandem reaction strategies. researchgate.net

Advanced Spectroscopic and Diffraction Based Structural Characterization of 1 4 Amino 2 Chlorophenyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

While specific experimental data for 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one is not widely published, a detailed analysis of its structure allows for the prediction of its ¹H and ¹³C NMR spectra. The expected chemical shifts are based on the electronic effects of the substituents on both the phenyl and pyrrolidinone rings.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring and the aromatic phenyl ring. The amino group protons will also be visible.

Pyrrolidinone Ring: The three sets of methylene (B1212753) protons (C3-H₂, C4-H₂, and C5-H₂) would likely appear as multiplets in the upfield region, typically between 2.0 and 4.0 ppm. The protons on C5, being adjacent to the nitrogen atom, are expected to be the most downfield of this group.

Aromatic Ring: The aromatic region (typically 6.5-8.0 ppm) should display signals for the three protons on the substituted phenyl ring. The proton at C6' (ortho to the pyrrolidinone nitrogen and meta to the amino group) is expected to be a doublet. The proton at C5' (meta to both the nitrogen and the amino group) would likely appear as a doublet of doublets. The proton at C3' (ortho to the amino group and meta to the nitrogen) is anticipated to be a doublet.

Amino Group: The -NH₂ protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification
H-3 (Pyrrolidinone)~2.2 - 2.5MultipletAliphatic CH₂ adjacent to a methylene group.
H-4 (Pyrrolidinone)~2.6 - 2.9MultipletAliphatic CH₂ adjacent to the carbonyl group.
H-5 (Pyrrolidinone)~3.7 - 4.0TripletAliphatic CH₂ adjacent to the lactam nitrogen.
-NH₂~4.0 - 5.5Broad SingletAmino protons, position is solvent-dependent.
H-3' (Aromatic)~6.7DoubletOrtho to the electron-donating amino group.
H-5' (Aromatic)~6.8Doublet of DoubletsMeta to the amino group and ortho to the chlorine.
H-6' (Aromatic)~7.2DoubletOrtho to the electron-withdrawing lactam and chlorine.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Pyrrolidinone Ring: The carbonyl carbon (C2) is expected to have the most downfield shift, typically in the range of 170-175 ppm. The methylene carbons (C3, C4, C5) will appear in the aliphatic region, generally between 20 and 50 ppm.

Aromatic Ring: The six carbons of the phenyl ring will have distinct chemical shifts influenced by the chloro, amino, and pyrrolidinone substituents. The carbon attached to the nitrogen (C1') and the carbon bearing the chlorine (C2') are expected to be significantly affected.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-4 (Pyrrolidinone)~18 - 22Aliphatic carbon.
C-3 (Pyrrolidinone)~30 - 35Aliphatic carbon adjacent to the carbonyl.
C-5 (Pyrrolidinone)~48 - 52Aliphatic carbon adjacent to the lactam nitrogen.
C-3' (Aromatic)~115 - 118Shielded by the ortho-amino group.
C-5' (Aromatic)~118 - 121Aromatic CH.
C-6' (Aromatic)~128 - 131Aromatic CH.
C-2' (Aromatic)~130 - 133Carbon bearing the chlorine atom (C-Cl).
C-1' (Aromatic)~138 - 142Carbon attached to the lactam nitrogen.
C-4' (Aromatic)~145 - 148Carbon bearing the amino group (C-NH₂).
C-2 (Carbonyl)~173 - 176Lactam carbonyl carbon.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). Expected correlations would be observed between the adjacent methylene protons of the pyrrolidinone ring (H-3 with H-4, and H-4 with H-5). In the aromatic system, correlations would be seen between H-5' and its neighbors, H-3' and H-6'. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H-3 with C-3, H-5' with C-5'). sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. Key expected correlations include the H-5 protons of the pyrrolidinone ring to the C-1' and C-6' carbons of the phenyl ring, and the aromatic protons to the carbonyl carbon (C-2). sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. A key application would be to observe correlations between the H-6' proton on the phenyl ring and the H-5 protons on the pyrrolidinone ring, which would confirm their spatial proximity due to the restricted rotation around the N-C(aryl) bond.

Dynamic NMR Studies for Conformational Analysis

The structure of this compound suggests the possibility of interesting dynamic processes, primarily hindered rotation (atropisomerism) around the N-C(aryl) single bond. This is due to the steric hindrance imposed by the ortho-chloro substituent on the phenyl ring, which can interfere with the carbonyl group of the pyrrolidinone ring.

Variable-temperature (VT) NMR studies can be employed to investigate such conformational dynamics. researchgate.net At low temperatures, the rotation around the N-C(aryl) bond may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational conformers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature. The rate of this exchange can be calculated from the line shape analysis of the spectra at different temperatures, providing thermodynamic parameters like the free energy of activation (ΔG‡) for the rotational barrier. researchgate.net This analysis is critical for understanding the molecule's conformational preferences and flexibility in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Fingerprinting

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that serve as a "fingerprint" for its key functional groups.

N-H Stretching: The primary amine (-NH₂) group should give rise to two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidinone ring will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the tertiary amide (lactam) carbonyl group is predicted to be in the range of 1670-1700 cm⁻¹. Its precise position can be influenced by the electronic effects of the attached phenyl ring. mdpi.com

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for the aromatic amine and the lactam are expected in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretch will likely appear as a strong band in the fingerprint region, typically between 700 and 850 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450 - 3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic Ring
3000 - 2850C-H StretchPyrrolidinone Ring
1700 - 1670C=O StretchLactam Carbonyl
1620 - 1580N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C StretchAromatic Ring
1350 - 1250C-N StretchAryl-N and Lactam C-N
850 - 700C-Cl StretchAryl Halide

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds (like C=O and N-H), Raman spectroscopy is particularly useful for analyzing non-polar, symmetric bonds and vibrations. scispace.com

For this compound, Raman spectroscopy would be especially valuable for characterizing the vibrations of the aromatic ring. The symmetric "ring breathing" mode of the substituted benzene (B151609) ring often gives a strong, sharp signal in the Raman spectrum, which can be weak or absent in the IR spectrum. Additionally, vibrations involving the C-Cl bond can be observed. By comparing the FT-IR and Raman spectra, a more complete vibrational profile of the molecule can be obtained, aiding in a comprehensive structural confirmation. scispace.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry serves as a powerful analytical technique for the precise mass determination of molecules, enabling the confident assignment of elemental compositions and aiding in structural confirmation through the analysis of fragmentation patterns.

Exact Mass Determination and Elemental Composition

The elemental composition of this compound was definitively established through high-resolution mass spectrometry. The experimentally determined monoisotopic mass of the compound is 210.05598 Da. uni.lu This value is in excellent agreement with the theoretical exact mass calculated for the molecular formula C₁₀H₁₁ClN₂O.

The high accuracy of this measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other potential isobaric compounds. This foundational data is critical for confirming the identity of the synthesized molecule.

ParameterValue
Molecular FormulaC₁₀H₁₁ClN₂O
Theoretical Exact Mass210.05598 Da
Monoisotopic Mass210.05598 Da

Fragmentation Pattern Analysis for Structural Confirmation

Key anticipated fragmentation pathways would likely involve:

Cleavage of the Pyrrolidinone Ring: The lactam ring could undergo fragmentation, leading to the loss of small neutral molecules such as CO (28 Da) or ethene (28 Da).

Fission of the N-Aryl Bond: The bond connecting the pyrrolidinone ring to the chlorophenyl group could cleave, generating fragments corresponding to each of these moieties.

Fragmentation of the Chlorophenyl Group: The substituted aromatic ring could exhibit characteristic losses, such as the loss of a chlorine radical or HCl.

A detailed analysis of the m/z values of the resulting fragment ions in a tandem mass spectrometry (MS/MS) experiment would provide crucial information to piece together the molecular structure and confirm the connectivity of the atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the electronic structure of the molecule.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions associated with the substituted aromatic chromophore. The presence of the amino and chloro substituents on the phenyl ring, as well as the N-acyl group of the pyrrolidinone, will influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λmax).

Key electronic transitions that are anticipated for this molecule include:

π → π* Transitions: These transitions, typically occurring at shorter wavelengths, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The substitution on the ring will affect the energy of these transitions.

n → π* Transitions: The presence of non-bonding electrons on the nitrogen and oxygen atoms of the pyrrolidinone ring and the nitrogen of the amino group allows for n → π* transitions. These transitions, which involve the promotion of a non-bonding electron to a π* antibonding orbital, are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions.

The specific λmax values and the molar absorptivities (ε) would provide valuable information about the electronic environment of the chromophore and could be used for quantitative analysis. However, specific experimental UV-Vis data for this compound is not available in the reviewed literature.

Crystallographic Analysis and Intermolecular Interactions of 1 4 Amino 2 Chlorophenyl Pyrrolidin 2 One

Single-Crystal X-ray Diffraction Studies

Determination of Molecular Conformation and Geometry

No experimental data from single-crystal X-ray diffraction is available to confirm the molecular conformation and geometry of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one. Such a study would be required to determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would also elucidate the planarity of the pyrrolidin-2-one and chlorophenyl rings and the dihedral angle between them.

Chirality and Absolute Configuration Determination

This compound does not possess a chiral center in its chemical structure. Therefore, it is an achiral molecule, and the determination of absolute configuration is not applicable.

Analysis of Supramolecular Assembly

Classical Hydrogen Bonding Networks (N-H...O, N-H...Cl)

Without a determined crystal structure, the specific hydrogen bonding networks cannot be described. Hypothetically, the primary amine group (N-H) could act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming N-H...O interactions. The potential for N-H...Cl hydrogen bonds would also be a point of interest in a crystallographic study, though these are generally weaker interactions.

Non-Covalent Interactions (e.g., C-H...π, π-π Stacking, Halogen Bonds)

The analysis of other non-covalent interactions, such as C-H...π interactions between the pyrrolidinone or phenyl rings, potential π-π stacking of the chlorophenyl rings, and possible halogen bonds involving the chlorine atom, is contingent upon experimental crystallographic data.

Polymorphism and Crystal Engineering Considerations

The existence of polymorphs—different crystalline forms of the same compound—is a possibility for this compound. Different crystallization conditions could potentially lead to varied packing arrangements and intermolecular interactions. However, no studies on the polymorphism or crystal engineering of this specific compound have been reported.

Comparison with Related Pyrrolidin-2-one Crystal Structures

In the absence of specific data for this compound, a comparative analysis can be drawn from the crystal structures of related compounds. For instance, the crystal structure of 2-pyrrolidone itself reveals a network of N-H···O hydrogen bonds, forming chains of molecules. This fundamental interaction is a recurring motif in the crystal packing of many pyrrolidin-2-one derivatives.

The introduction of a substituted phenyl ring at the 1-position, as in the target molecule, introduces further possibilities for intermolecular interactions, including π-π stacking and C-H···π interactions. The presence of an amino group and a chlorine atom on the phenyl ring would be expected to play a significant role in the crystal packing. The amino group can act as a hydrogen bond donor, potentially forming N-H···O or N-H···N hydrogen bonds. The chlorine atom, being electronegative, can participate in halogen bonding (C-Cl···O or C-Cl···N) or other dipole-dipole interactions.

A hypothetical comparison can be made with compounds such as 1-(4-chlorophenyl)pyrrolidin-2-one or other amino-substituted phenylpyrrolidinones, should their crystal structures be available. The interplay between the hydrogen bonding capabilities of the amino group and the pyrrolidinone's carbonyl oxygen, alongside potential halogen bonds from the chlorine atom, would likely lead to a complex and robust three-dimensional supramolecular architecture.

The planarity of the phenyl ring relative to the pyrrolidinone ring is another critical parameter. The dihedral angle between these two rings would be influenced by steric hindrance from the ortho-chloro substituent and electronic effects. This, in turn, would affect how the molecules pack in the crystal lattice and which intermolecular interactions are favored.

Interactive Data Table of Hypothetical Comparison Parameters:

Feature2-Pyrrolidinone1-Phenylpyrrolidin-2-one (Hypothetical)This compound (Hypothetical)
Primary Hydrogen Bonding N-H···OC-H···ON-H···O, N-H···N
Other Potential Interactions van der Waalsπ-π stacking, C-H···πHalogen bonding (C-Cl···O/N), π-π stacking
Pyrrolidinone Ring Conformation Envelope/TwistEnvelope/TwistEnvelope/Twist
Key Substituent Effects N/APhenyl ring orientationAmino group (H-bond donor), Chlorine (halogen bond donor/acceptor)

Detailed research findings on the crystal structure of this compound would be necessary to confirm these hypotheses and to fully elucidate the intricate network of intermolecular forces that govern its solid-state behavior. Such studies would provide a deeper understanding of its physicochemical properties and could inform the design of related compounds with tailored solid-state characteristics.

Computational and Theoretical Chemistry Studies on 1 4 Amino 2 Chlorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in computational chemistry. DFT methods are particularly popular due to their balance of accuracy and computational cost, making them well-suited for studying molecules of this size. These calculations can predict a wide range of molecular properties, from optimized geometries to electronic structures.

Geometry Optimization and Energetic Stability

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is found. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

The energetic stability of a molecule can be assessed from its total electronic energy calculated at the optimized geometry. A lower total energy indicates a more stable structure. While specific geometry optimization data for 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one is not available, we can look at data for related molecules to understand the expected structural parameters. For instance, studies on chloroaniline derivatives provide insight into the geometry of the substituted phenyl ring. orientjchem.orgresearchgate.net

Illustrative Optimized Geometry Parameters for a Related Molecule (m-Chloroaniline)

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond LengthC-Cl1.74 Å
C-N1.40 Å
N-H1.01 Å
Bond AngleC-C-Cl120.5°
C-C-N120.8°
Dihedral AngleC-C-N-H180.0°

Note: The data in this table is for m-chloroaniline and is provided for illustrative purposes only. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers. A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most stable conformers (energy minima) and the energy barriers between them (saddle points).

Electronic Structure Analysis

The electronic structure of a molecule describes the arrangement and energies of its electrons. This analysis is crucial for understanding a molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. wikipedia.org

Illustrative FMO Data for Related Aromatic Amines

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
p-Aminoaniline-4.89-0.294.60
p-Nitroaniline-6.65-2.763.89

Note: This data is for related aniline (B41778) derivatives and is provided for illustrative purposes only to demonstrate the concept of HOMO-LUMO gaps. thaiscience.info

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential. researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, as these are electronegative atoms with lone pairs of electrons. The hydrogen atoms of the amino group and the aromatic ring would likely show positive potential (blue), indicating their susceptibility to nucleophilic attack.

Charge Distribution and Bond Order Analysis

Charge distribution analysis provides information about the partial atomic charges on each atom in a molecule. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate these charges. wikipedia.orgnih.gov Understanding the charge distribution helps in predicting the molecule's dipole moment and its interactions with other molecules.

In this compound, the electronegative oxygen, nitrogen, and chlorine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms bonded to them will have partial positive charges. Bond order analysis, on the other hand, gives an indication of the number of chemical bonds between two atoms and can provide insights into bond strength and delocalization of electrons.

Illustrative Mulliken Atomic Charges for a Related Molecule (p-Chloroaniline)

AtomAtomic Charge (e)
Cl-0.15
N-0.75
C (attached to Cl)0.12
C (attached to N)0.20
H (on N)0.25

Note: This data is for p-chloroaniline and is provided for illustrative purposes only. researchgate.net

Lack of Publicly Available Computational Studies on this compound Hinders In-Depth Theoretical Analysis

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular structure, reactivity, and physical properties. Methodologies such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are routinely employed to predict a wide range of molecular characteristics, from vibrational and nuclear magnetic resonance (NMR) spectra to electronic absorption (UV-Vis) properties and beyond. However, the application of these powerful techniques is contingent on researchers undertaking and publishing studies on specific molecules of interest.

For many chemical compounds, a wealth of theoretical data exists, allowing for detailed in-silico characterization. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared and Raman spectra to confirm molecular structures and assign vibrational modes. Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental NMR data.

Furthermore, computational methods are pivotal in understanding the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. By calculating the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the wavelengths of maximum absorption and gain insight into the nature of the electronic excitations.

In the realm of chemical reactivity, computational chemistry provides a powerful lens through which to study reaction mechanisms. By mapping potential energy surfaces, locating transition states, and calculating activation energies, researchers can elucidate the step-by-step pathways of chemical transformations. This knowledge is crucial for optimizing reaction conditions and designing new synthetic routes.

The prediction of non-linear optical (NLO) properties is another area where computational chemistry excels. NLO materials are of great interest for applications in optoelectronics and photonics. Theoretical calculations of properties such as polarizability and hyperpolarizability can guide the design of new molecules with enhanced NLO responses.

Unfortunately, for This compound , such detailed computational investigations appear to be absent from the accessible scientific literature. While general principles of computational chemistry can be applied to hypothesize about its likely properties based on its constituent functional groups (an aniline derivative, a chlorinated phenyl ring, and a pyrrolidinone ring), any such discussion would be purely speculative and would not meet the standard of a scientifically rigorous article based on published research findings.

The absence of this data highlights a gap in the current body of chemical research. Future computational studies on This compound would be necessary to provide the specific theoretical data required for a thorough analysis as outlined. Such studies would contribute valuable information to the broader understanding of the structure-property relationships in this class of compounds.

Applications of 1 4 Amino 2 Chlorophenyl Pyrrolidin 2 One in Advanced Organic Synthesis and Materials Science

Utility as a Key Intermediate in Complex Molecule Synthesis

The pyrrolidin-2-one skeleton is a privileged scaffold in organic synthesis, primarily due to its prevalence in a wide array of natural products and pharmacologically active compounds. researchgate.net As an intermediate, 1-(4-amino-2-chlorophenyl)pyrrolidin-2-one offers multiple reactive sites—the aromatic amino group and the chlorinated phenyl ring—that can be strategically modified to build molecular complexity. This versatility allows chemists to use it as a starting point for constructing larger, more elaborate chemical structures.

One of the most significant applications of pyrrolidin-2-one derivatives is in the synthesis of nitrogen-containing polycyclic compounds. mdpi.com These complex structures are of high interest in medicinal chemistry. Research has demonstrated that substituted pyrrolidin-2-ones can be effectively used in subsequent chemical transformations to create intricate azaheterocycles. mdpi.comnih.gov

For example, the core structure can serve as a precursor for fused heterocyclic systems. Through intramolecular cyclization reactions, often catalyzed by acids or transition metals, the pyrrolidinone ring can be annulated with other rings to form polycyclic frameworks. A notable example is the synthesis of benz[g]indolizidine derivatives, which are prepared from pyrrolidone precursors. mdpi.comnih.gov Another significant class of polycyclic compounds synthesized from pyrrolidine-based starting materials are the pyrrolo ontosight.ainih.govbenzodiazepines (PBDs), a group of anticancer agents. mdpi.com The synthesis of these molecules often involves coupling a pyrrolidine (B122466) unit with a substituted aromatic ring, followed by cyclization to form the characteristic tricyclic PBD core. mdpi.com

Table 1: Examples of Polycyclic Systems Derived from Pyrrolidinone Intermediates

Polycyclic Compound ClassSynthetic Utility
Benz[g]indolizidinesUtilized in medicinal chemistry and pharmacology. mdpi.com
Pyrrolo ontosight.ainih.govbenzodiazepines (PBDs)Serve as scaffolds for potent anticancer agents. mdpi.com
Pyrrolidinyl-carbazolesInvestigated for antiproliferative and antioxidant activities. nih.gov

The concept of a "scaffold" is central to modern drug discovery, referring to a core molecular structure upon which various functional groups can be appended to create a library of diverse compounds. The pyrrolidine ring is considered an exemplary scaffold for several reasons. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for the exploration of chemical space in a way that flat aromatic rings cannot. nih.govnih.gov This 3D geometry is crucial for achieving specific and high-affinity interactions with biological targets like enzymes and receptors. researchgate.net

The pyrrolidine scaffold offers distinct advantages:

Stereochemical Complexity : The presence of stereogenic carbons allows for the synthesis of multiple stereoisomers, each potentially having a unique biological profile. nih.gov

Improved Physicochemical Properties : Incorporating a pyrrolidine motif can enhance aqueous solubility and other key pharmacokinetic properties of a drug candidate. pharmablock.com

Hydrogen Bonding Capabilities : The nitrogen atom within the ring system can act as a hydrogen bond acceptor, while an available N-H group can be a donor, facilitating critical interactions with protein targets. pharmablock.com

The subject compound, this compound, serves as a pre-functionalized scaffold, providing a direct route to new chemical entities with potential therapeutic applications.

Ligand Design and Catalyst Development Potential

Beyond its role in building larger molecules, the pyrrolidine framework is integral to the fields of coordination chemistry and organocatalysis. Chiral pyrrolidines have gained a prominent position as highly effective organocatalysts, capable of promoting a wide range of chemical transformations in an enantioselective manner, often avoiding the need for toxic or expensive metals. mdpi.com

Pyrrolidine derivatives are widely used as ligands for transition metals, forming complexes that can catalyze asymmetric reactions with high efficiency. nih.gov The nitrogen atom of the pyrrolidine ring is an excellent coordination site for metal ions. By attaching chiral auxiliaries or other functional groups to the pyrrolidine ring, chemists can design sophisticated ligands that create a specific chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. mdpi.com The development of catalytic asymmetric methods for synthesizing these pyrrolidine derivatives is an active area of research. acs.org

Furthermore, the basicity and nucleophilicity of the pyrrolidine nitrogen are key to its function in organocatalysis. nih.gov Proline, the amino acid counterpart to pyrrolidine, and its derivatives are among the most famous organocatalysts, effectively catalyzing reactions such as aldol (B89426) and Mannich reactions through enamine-based mechanisms.

Advanced Materials Research and Functional Applications

The applications of pyrrolidinone derivatives extend beyond pharmaceuticals into the realm of materials science. nbinno.com These compounds can be used as monomers for polymerization, additives to enhance material properties, or intermediates in the synthesis of specialized chemicals. ontosight.ainbinno.com

Pyrrolidinone derivatives are valuable as chemical auxiliaries for improving the characteristics of various materials:

Polymers and Plastics : They can be incorporated into polymer chains to create advanced materials with desirable properties like thermal stability, chemical resistance, and biocompatibility. ontosight.ai N-vinyl pyrrolidin-2-one (NVP), for instance, is a key monomer used to produce polyvinylpyrrolidone (B124986) (PVP), a non-toxic and chemically stable polymer with extensive applications in the biomedical field. researchgate.net

Coatings and Adhesives : The chemical resistance and adhesive properties of pyrrolidinone-based polymers make them suitable for use in specialized coatings and adhesive formulations. ontosight.ai

Textile and Leather Treatments : As auxiliary agents, they can enhance the performance of treatments for textiles and leather. nbinno.com

Specialized Applications : Certain complex derivatives containing elements like germanium have been explored for their potential in advanced materials, semiconductors, and as catalysts. ontosight.ai

Table 2: Applications of Pyrrolidinone Derivatives in Materials Science

Application AreaFunction of Pyrrolidinone Derivative
Advanced PolymersMonomer (e.g., NVP for PVP); enhances thermal stability and chemical resistance. researchgate.netontosight.ai
Specialized CoatingsActs as a component in formulations to improve adhesion and resistance. ontosight.ainbinno.com
Composite MaterialsUsed as an additive or intermediate to modify material properties. nbinno.com
Nanoparticle SynthesisEmployed as a dispersant, surfactant, or shape-controlling agent. researchgate.net

Summary and Future Research Outlook

Integrated Understanding of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one

This compound, identified by its CAS number 444002-88-4, is a molecule characterized by a five-membered lactam ring (pyrrolidin-2-one) attached to a substituted aniline (B41778) ring (4-amino-2-chlorophenyl). The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. frontiersin.org This core structure provides a unique three-dimensional geometry that is advantageous for interacting with biological targets. nih.gov

The substituents on the phenyl ring—an amino group at the para-position and a chlorine atom at the ortho-position—offer multiple sites for further chemical modification. The amino group can be readily diazotized or acylated, while the chlorine atom can participate in various cross-coupling reactions. This multi-functionality makes this compound a valuable building block for creating more complex molecular architectures. Its primary role, as evidenced by its inclusion in chemical supplier catalogs and patent literature, is that of a synthetic intermediate. bldpharm.com

While specific experimental data on its synthesis and properties are not extensively published in peer-reviewed journals, its chemical identity is well-established. Predicted physicochemical properties provide a foundational understanding of the compound's characteristics.

Table 1: Predicted Physicochemical Properties of this compound Data sourced from predictions available on PubChem.

PropertyValue
Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
XlogP3 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 210.055991 g/mol
Monoisotopic Mass 210.055991 g/mol
Topological Polar Surface Area 49.4 Ų
Heavy Atom Count 14

Unaddressed Research Questions and Methodological Challenges

The study of this compound is currently hampered by a lack of dedicated research. Several key questions remain unanswered:

Optimized Synthesis: While general methods for the synthesis of N-aryl pyrrolidin-2-ones exist, an optimized, high-yield, and scalable synthesis specific to this compound has not been published. Challenges in the synthesis of N-aryl heterocycles often include harsh reaction conditions and the need for expensive catalysts. nih.gov Developing a more efficient synthetic route would be a significant step forward.

Detailed Physicochemical Characterization: The available data on the compound's properties are largely predictive. uni.lu Experimental determination of its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) is necessary for a complete profile.

Chemical Reactivity Profile: A systematic exploration of the reactivity of its functional groups is needed. Understanding how the electronic interplay between the chloro, amino, and lactam moieties influences its reactivity would unlock its full potential as a synthetic intermediate.

Biological Activity Screening: The pyrrolidin-2-one scaffold is known to exhibit a wide range of biological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties. rdd.edu.iq It is unknown if this compound itself possesses any intrinsic biological activity. A comprehensive screening campaign could reveal unexpected therapeutic potential.

Methodological Challenges: A primary challenge is the selective functionalization of the aniline ring. Reactions involving the amino group could potentially be complicated by the presence of the lactam ring and vice versa. Developing orthogonal protection strategies is a key methodological hurdle to overcome for its use in multi-step syntheses.

Future Directions in the Synthesis and Application of Substituted Pyrrolidin-2-ones

The future of research on this compound is intrinsically linked to the broader advancements in the field of substituted pyrrolidin-2-ones. Several exciting future directions can be envisioned:

Development of Greener Synthetic Methods: There is a growing demand for sustainable chemical synthesis. Future research will likely focus on developing catalytic, atom-economical methods for producing substituted pyrrolidin-2-ones. This could involve C-H activation, multicomponent reactions, or biocatalytic approaches to reduce waste and energy consumption. rdd.edu.iqresearchgate.net

Application in Medicinal Chemistry: As a versatile intermediate, this compound can be used to generate libraries of more complex molecules for drug discovery. The amino group serves as a handle for attaching various pharmacophores, while the pyrrolidin-2-one core can be further functionalized. Its derivatives could be explored as potential inhibitors of enzymes or as ligands for receptors implicated in various diseases. frontiersin.org The pyrrolidinone scaffold is a key component in many modern drug candidates. researchgate.net

Materials Science Applications: The rigid, polar structure of the pyrrolidin-2-one ring, combined with the functional handles on the phenyl group, makes this and similar molecules interesting candidates for the development of novel polymers, organic electronics, or functional materials.

Computational and Mechanistic Studies: A deeper computational investigation into the electronic structure and conformational dynamics of this compound would provide valuable insights for designing new reactions and predicting the properties of its derivatives. Understanding the mechanisms of reactions involving this intermediate can lead to improved reaction conditions and yields. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(4-amino-2-chlorophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling 2-pyrrolidinone with halogenated aromatic precursors (e.g., 4-amino-2-chloroiodobenzene or bromobenzene derivatives) via palladium-catalyzed cross-coupling reactions. For example, using Buchwald-Hartwig amination or Ullmann coupling under inert conditions (N₂ atmosphere) with catalysts like Pd(OAc)₂ and ligands such as XPhos can achieve moderate yields (50–85%) . Key variables include:
  • Catalyst system : Pd-based catalysts with biphenyl ligands improve aryl halide activation.
  • Temperature : Optimized between 80–120°C to balance reaction rate and decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
    Lower yields (~59%) observed in bromobenzene-based routes may stem from slower reaction kinetics or side reactions (e.g., dehalogenation), necessitating purification via column chromatography or recrystallization .

Q. How can researchers verify the structural identity of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard. Steps include:

Crystallization : Grow single crystals in a solvent system (e.g., ethanol/water).

Data collection : Use a Bruker APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) to measure diffraction patterns .

Structure refinement : Employ SHELXL for least-squares refinement, achieving R-factors < 0.05 for high-confidence models .
Complementary techniques:

  • NMR : Confirm substituent positions (e.g., ¹H NMR: aromatic protons at δ 6.8–7.2 ppm; pyrrolidinone carbonyl at ~175 ppm in ¹³C NMR).
  • HRMS : Validate molecular weight (C₁₀H₁₀ClN₂O: theoretical [M+H]⁺ = 223.0534) .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be systematically addressed?

  • Methodological Answer : Low yields often arise from competing side reactions or inefficient coupling. Strategies include:
  • Catalyst screening : Test Pd₂(dba)₃ with sterically hindered ligands (e.g., DavePhos) to reduce β-hydride elimination .
  • Additives : Use Cs₂CO₃ as a base to deprotonate the amine and accelerate transmetallation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 150°C) to minimize decomposition .
    Post-reaction analysis via LC-MS can identify byproducts (e.g., dechlorinated intermediates) for process optimization .

Q. What methodologies are recommended for analyzing enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer : For chiral analogs (e.g., substituents on the pyrrolidinone ring):
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase; monitor UV at 254 nm.
  • Circular Dichroism (CD) : Compare experimental spectra with computed CD curves (TD-DFT calculations) to assign absolute configuration .
  • Crystallographic refinement : Analyze Flack parameters in X-ray data to confirm enantiomeric excess .

Q. How can researchers assess the compound’s potential pharmacological activity while avoiding cytotoxicity?

  • Methodological Answer : Follow a tiered approach:

In silico screening : Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., α₁-adrenergic receptors, based on structural analogs in ).

Q. In vitro assays :

  • Receptor binding : Radioligand displacement assays (e.g., [³H]prazosin for α₁-adrenoceptors).
  • Cytotoxicity : MTT assay on HEK-293 cells at 10–100 μM concentrations .

ADME profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields for structurally similar pyrrolidin-2-one derivatives?

  • Methodological Answer : Contradictions (e.g., 85% vs. 59% yields in halogenated precursors ) may arise from:
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) slow oxidative addition in Pd catalysis.
  • Impurity profiles : Unoptimized purification (e.g., silica gel vs. preparative HPLC) affects isolated yields.
    Mitigation:
  • Design of Experiments (DoE) : Use response surface methodology to model interactions between temperature, catalyst loading, and solvent.
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .

Q. What protocols ensure accurate quantification of trace impurities in this compound?

  • Methodological Answer : Follow ICH Q3A guidelines:
  • HPLC-UV/HRMS : Use a C18 column (5 μm, 250 × 4.6 mm) with gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities at ≥0.1% relative to the API .
  • For genotoxic impurities : Employ LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ppm .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on SDS data for analogs :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335: Respiratory irritation).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
    Conduct a risk assessment for acute toxicity (H302: Harmful if swallowed) and skin irritation (H315) prior to scale-up.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.